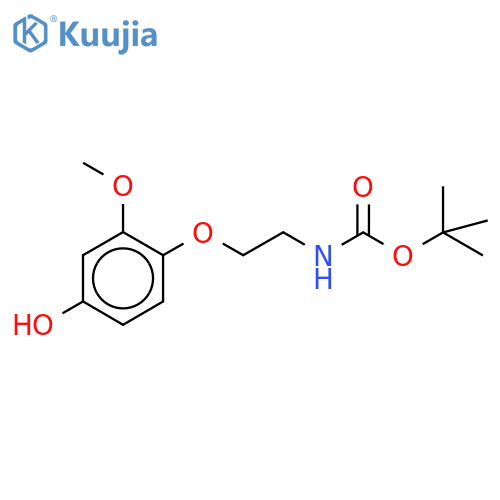Cas no 1189659-07-1 (N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3)

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 化学的及び物理的性質
名前と識別子
-
- N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3
- [2-(4-Hydroxy-2-Methoxyphenoxy-d3)ethyl]carbaMic Acid 1,1-DiMethylethyl Ester
-
- インチ: 1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
- InChIKey: NRRQFYQWGDXZST-UHFFFAOYSA-N
- ほほえんだ: c1(OC)c(OCCNC(=O)OC(C)(C)C)ccc(O)c1
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-68067-25mg |
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 |
1189659-07-1 | 25mg |
¥9060.00 | 2023-09-15 | ||
| TRC | B656502-2.5mg |
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 |
1189659-07-1 | 2.5mg |
$ 173.00 | 2023-09-08 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | B656502-25mg |
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 |
1189659-07-1 | 25mg |
¥12000.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | B656502-2.5mg |
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 |
1189659-07-1 | 2.5mg |
¥1500.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-68067-2.5mg |
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 |
1189659-07-1 | 2.5mg |
¥1160.00 | 2023-09-15 | ||
| TRC | B656502-25mg |
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 |
1189659-07-1 | 25mg |
$ 1344.00 | 2023-09-08 |
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 関連文献
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3に関する追加情報
Professional Introduction to N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 (CAS No: 1189659-07-1)
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with the CAS number 1189659-07-1, is a deuterated derivative designed for applications in synthetic chemistry and molecular biology. The presence of the tert-butoxycarbonyl (Boc) protecting group and the unique aromatic ring structure makes it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 features a primary amine functional group that is protected by a Boc moiety, which is essential for stabilizing the amine during various synthetic transformations. This protection is particularly important in multi-step syntheses where the amine group might otherwise undergo unwanted side reactions. The aromatic ring system consists of a hydroxyl group at the 4-position and a methoxy group at the 2-position, which are common features in many biologically active compounds.
One of the most intriguing aspects of this compound is its deuterated form, denoted by the "-d3" suffix. Deuterium labeling, or isotopic labeling with deuterium (D), is a powerful technique used to study molecular dynamics and metabolic pathways. By replacing hydrogen atoms with deuterium, researchers can gain insights into how molecules interact within biological systems without altering their fundamental properties. This makes N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 an invaluable tool for kinetic studies and mechanistic investigations.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. The structural motifs present in N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 are reminiscent of many natural products and pharmacophores that have shown promise in clinical trials. For instance, compounds with similar aromatic ring systems have been investigated for their potential anti-inflammatory, antioxidant, and anticancer properties. The Boc protection group also suggests that this compound could be used in the synthesis of peptidomimetics or other protein-targeting agents.
The pharmaceutical industry has increasingly adopted deuterated compounds due to their improved pharmacokinetic profiles. Deuterium labeling can enhance metabolic stability, prolong half-life, and reduce off-target effects. This trend has led to numerous patents and clinical candidates being developed using deuterated analogs. N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3, with its unique structural features, could serve as a key intermediate in the synthesis of such advanced drug candidates.
From a synthetic chemistry perspective, the preparation of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 presents several challenges. The presence of multiple functional groups necessitates careful selection of reaction conditions to avoid unwanted side products. Additionally, the incorporation of deuterium atoms requires precise control over reaction mechanisms to ensure high isotopic purity. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce complex labeled compounds like this one.
The use of computational chemistry has also played a significant role in understanding the reactivity and potential applications of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3. Molecular modeling techniques can predict how this compound might interact with biological targets, providing valuable insights for drug design. Furthermore, computational studies can help optimize synthetic routes by identifying potential intermediates and transition states.
In conclusion, N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 (CAS No: 1189659-07-1) is a versatile and highly specialized chemical compound with significant potential in pharmaceutical research. Its unique structural features, combined with its deuterated form, make it an excellent tool for both synthetic chemistry and biological studies. As research continues to evolve, compounds like this are likely to play an increasingly important role in the development of new therapies and our understanding of complex biological systems.
1189659-07-1 (N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3) 関連製品
- 887567-04-6([1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)-)
- 2229020-77-1(tert-butyl N-(propan-2-yl)-N-(2-sulfamoylethyl)carbamate)
- 1018052-21-5(3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
- 1780418-64-5(1-(4-bromo-3,5-dimethoxyphenyl)cyclopropylmethanamine)
- 71300-08-8(3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid)
- 957061-12-0(3-Methoxycarbonyl-5-nitrophenylboronic acid, pinacol ester)
- 303996-43-2(6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile)
- 2227847-90-5((2R)-4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butan-2-amine)
- 2034495-61-7(5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine)
- 1207013-20-4(N-{1-(thiophen-2-yl)cyclopropylmethyl}-N'-3-(trifluoromethyl)phenylethanediamide)




